![molecular formula C7H8ClN3O2 B12048759 2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide](/img/structure/B12048759.png)
2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide
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Overview
Description
2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide typically involves the reaction of 5-methoxypyrimidine-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or reduced to a methyl group, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products
Nucleophilic substitution: Produces various substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Oxidation and Reduction: Produces hydroxyl or methyl derivatives, respectively.
Scientific Research Applications
2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide is not well-documented. as a derivative of pyrimidine, it is likely to interact with biological targets such as enzymes or receptors involved in nucleic acid metabolism. The compound may inhibit specific enzymes or interfere with DNA/RNA synthesis, leading to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methylpyrimidin-2-yl)acetamide
- 2-chloro-N-(5-ethoxypyrimidin-2-yl)acetamide
- 2-chloro-N-(5-hydroxypyrimidin-2-yl)acetamide
Uniqueness
2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C7H8ClN3O2 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-chloro-N-(5-methoxypyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-5-3-9-7(10-4-5)11-6(12)2-8/h3-4H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
NCXPMNWXBYNDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)NC(=O)CCl |
Origin of Product |
United States |
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